![molecular formula C12H13N3O3S B12499023 Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B12499023.png)
Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat ist eine heterocyclische Verbindung, die sowohl Stickstoff- als auch Schwefelatome in ihrer Struktur enthält. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Baustein für die Synthese komplexerer Moleküle.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat beinhaltet typischerweise die Reaktion von 3-Methyl-1,2,4-oxadiazol mit 2-Chlorpyridin-5-thiol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Der resultierende Zwischenstoff wird dann mit Ethylbromacetat verestert, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Eine Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, wäre erforderlich, um Ausbeute und Reinheit zu maximieren. Zusätzlich könnten kontinuierliche Fließreaktoren eingesetzt werden, um die Effizienz und Skalierbarkeit des Prozesses zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-chloropyridine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppe im Oxadiazolring kann zu einem Amin reduziert werden.
Substitution: Die Estergruppe kann zu der entsprechenden Carbonsäure hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Katalytische Hydrierung oder Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise eingesetzt.
Substitution: Saure oder basische Hydrolysebedingungen können verwendet werden, um die Estergruppe in eine Carbonsäure umzuwandeln.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es dient als Vorläufer für die Synthese potenzieller pharmazeutischer Wirkstoffe, insbesondere solcher, die auf bakterielle und Pilzinfektionen abzielen.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Wechselwirkung mit verschiedenen biologischen Zielmolekülen zu verstehen, einschließlich Enzymen und Rezeptoren.
Materialwissenschaften: Sie wird für ihren potenziellen Einsatz bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie Enzymen oder Rezeptoren. Der Oxadiazolring ist dafür bekannt, über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Makromolekülen zu interagieren. Das Schwefelatom kann Koordinationsbindungen mit Metallionen bilden, was eine Rolle in seiner biologischen Aktivität spielen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]sulfanyl}acetat
- Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl]sulfanyl}acetat
Eindeutigkeit
Ethyl-2-{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetat ist aufgrund des Vorhandenseins sowohl des Oxadiazol- als auch des Pyridinrings einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Eigenschaften machen es zu einem vielseitigen Baustein für die Synthese einer breiten Palette biologisch aktiver Verbindungen .
Eigenschaften
Molekularformel |
C12H13N3O3S |
|---|---|
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
ethyl 2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C12H13N3O3S/c1-3-17-11(16)7-19-10-5-4-9(6-13-10)12-14-8(2)15-18-12/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
MKWGBRBFJUKIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


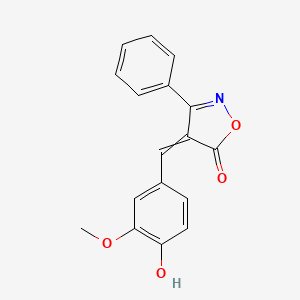
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
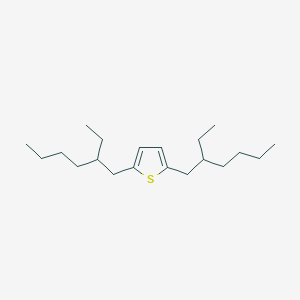
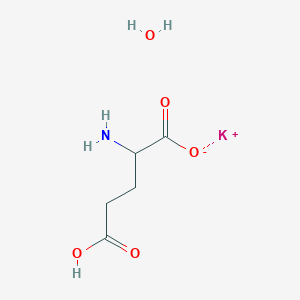
![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
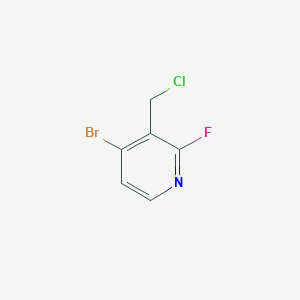
![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
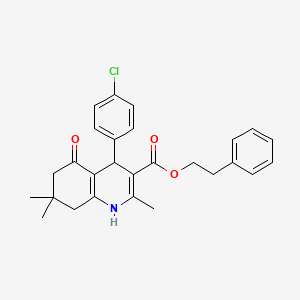

![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
